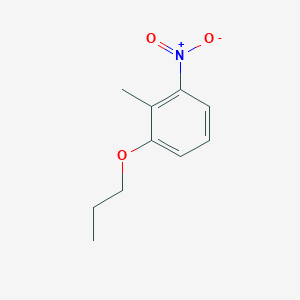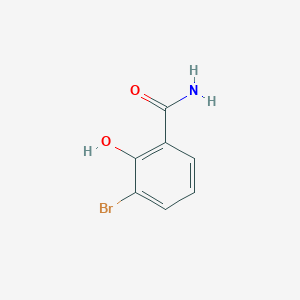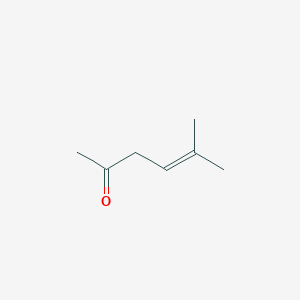
AC-His-gly-his-nhme
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AC-His-gly-his-nhme typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid, protected at the N-terminus, is attached to a solid resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired scale of production, cost, and purity requirements. Industrial production also involves rigorous quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
AC-His-gly-his-nhme can undergo various chemical reactions, including:
Oxidation: The histidine residues in the peptide can be oxidized under certain conditions, leading to the formation of oxo-histidine derivatives.
Reduction: Reduction reactions can be used to modify the peptide, such as reducing disulfide bonds if present.
Substitution: The peptide can undergo substitution reactions, where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. These reactions are typically carried out in aqueous solutions at controlled pH and temperature.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used in aqueous solutions.
Substitution: Substitution reactions often involve the use of protecting groups and coupling reagents such as carbodiimides or phosphonium salts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can lead to the formation of oxo-histidine, while reduction can result in the cleavage of disulfide bonds.
Applications De Recherche Scientifique
AC-His-gly-his-nhme has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The peptide is employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: this compound is investigated for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.
Industry: The compound is used in the development of biosensors, biocatalysts, and other biotechnological applications.
Mécanisme D'action
The mechanism of action of AC-His-gly-his-nhme involves its interaction with specific molecular targets, such as enzymes or receptors. The histidine residues in the peptide can coordinate with metal ions, which can influence its binding affinity and specificity. Additionally, the peptide can undergo conformational changes that affect its activity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
AC-His-gly-his-nhme can be compared with other histidine-rich peptides and glycine-rich peptides. Similar compounds include:
N-acetyl-L-histidylglycyl-L-histidine: Similar structure but without the methylamide group at the C-terminus.
N-acetyl-L-histidylglycyl-L-histidylglycine: Contains an additional glycine residue.
N-acetyl-L-histidylglycyl-L-histidylalanine: Contains an alanine residue instead of the methylamide group.
The uniqueness of this compound lies in its specific sequence and the presence of both an acetyl group at the N-terminus and a methylamide group at the C-terminus, which can influence its chemical properties and biological activity.
Propriétés
IUPAC Name |
(2S)-2-acetamido-3-(1H-imidazol-5-yl)-N-[2-[[(2S)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N8O4/c1-10(26)24-14(4-12-6-20-9-23-12)17(29)21-7-15(27)25-13(16(28)18-2)3-11-5-19-8-22-11/h5-6,8-9,13-14H,3-4,7H2,1-2H3,(H,18,28)(H,19,22)(H,20,23)(H,21,29)(H,24,26)(H,25,27)/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXHCWYPSBRYOI-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B3257027.png)

![6-methyl-2-[(4-phenoxyphenyl)amino]-4H-3,1-Benzoxazin-4-one](/img/structure/B3257056.png)









